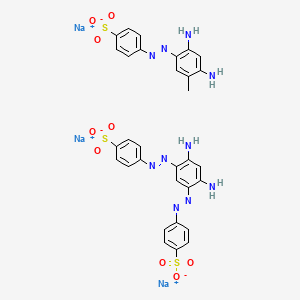
Brown FK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brown FK, also known as this compound, is a useful research compound. Its molecular formula is C31H27N10Na3O9S3 and its molecular weight is 848.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Food Safety Assessments
Brown FK has undergone multiple evaluations by regulatory bodies to assess its safety as a food additive:
- European Food Safety Authority (EFSA) : The EFSA has re-evaluated this compound and established an Acceptable Daily Intake (ADI) of 0.15 mg/kg body weight per day for consumers, based on historical data and new literature reviews. They noted uncertainties regarding the toxicity database for this compound, particularly concerning chronic exposure and carcinogenicity studies in rats .
- Joint FAO/WHO Expert Committee on Food Additives (JECFA) : JECFA previously withdrew its temporary ADI for this compound due to inadequate toxicological data. The committee emphasized the need for more comprehensive studies to ascertain safety levels .
Detection Techniques
Recent advancements in analytical chemistry have improved the detection methods for this compound in food products:
- High-Performance Liquid Chromatography (HPLC) : A study developed an improved HPLC method for detecting this compound in various food matrices, enhancing the accuracy and reliability of quantifying this dye in consumer products . This method allows for better monitoring of compliance with regulatory limits.
Allergic Reactions and Toxicity
This compound has been associated with several health concerns:
- Allergic Reactions : Although severe reactions are rare, some sensitive individuals may experience skin reactions such as rashes or hives upon exposure to this compound. Reports indicate that it can exacerbate conditions like asthma in susceptible populations .
- Toxicological Concerns : Studies have indicated potential links between aluminum contamination in this compound and neurodegenerative diseases. The presence of aluminum compounds in some formulations raises concerns about their long-term effects on human health .
Food Industry Applications
- Use in Smoked Fish Products :
- Regulatory Compliance :
Propiedades
Número CAS |
8062-14-4 |
|---|---|
Fórmula molecular |
C31H27N10Na3O9S3 |
Peso molecular |
848.8 g/mol |
Nombre IUPAC |
trisodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H16N6O6S2.C13H14N4O3S.3Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);2-7H,14-15H2,1H3,(H,18,19,20);;;/q;;3*+1/p-3 |
Clave InChI |
YJCJAUSWVUZMSY-UHFFFAOYSA-K |
SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
8062-14-4 |
Sinónimos |
Brown FK Brown-FK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















